5-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
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Overview
Description
The compound is a complex organic molecule that contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a phenyl ring (a six-membered ring with six carbon atoms, also known as a benzene ring). The presence of the hydroxyphenyl group indicates that it has at least one phenolic OH group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of hydrazines with 1,3-diketones . Phenolic compounds can be synthesized through various methods, including the reduction of nitro compounds, the hydrolysis of diazonium salts, and the Grignard reaction .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrazole ring and the phenyl ring would contribute to the rigidity of the molecule, while the hydroxy and carboxylic acid groups would introduce polarity .
Chemical Reactions Analysis
Pyrazole derivatives are known to exhibit a wide range of chemical reactivity, participating in reactions such as oxidation, reduction, and various types of substitution reactions . Phenolic compounds are acidic due to the presence of the OH group, and can undergo reactions such as esterification and ether formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the hydroxy and carboxylic acid groups) would likely make the compound soluble in polar solvents .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-18-10-5-4-9-15(18)17-13-16(14-7-2-1-3-8-14)21-22(17)19(24)11-6-12-20(25)26/h1-5,7-10,17,23H,6,11-13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPPRWQGHVXABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCCC(=O)O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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